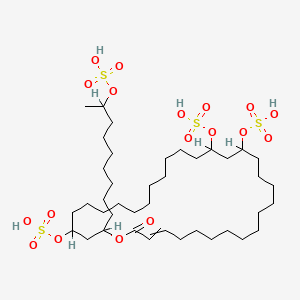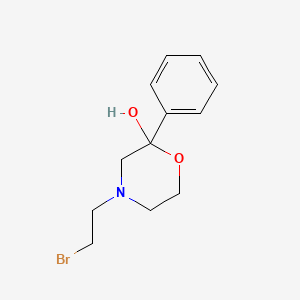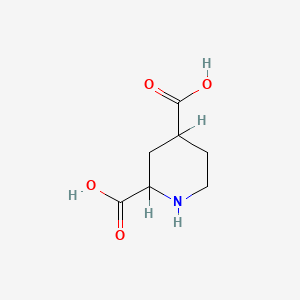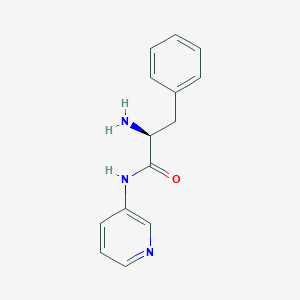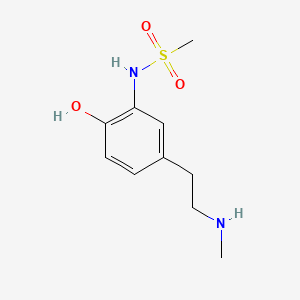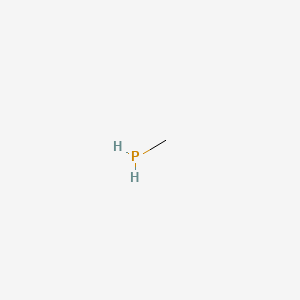
Methylphosphine
Vue d'ensemble
Description
Methylphosphine is the simplest organophosphorus compound with the formula CH3PH2, often written as MePH2 . It is a malodorous gas that condenses to a colorless liquid .
Synthesis Analysis
Methylphosphine can be produced by methylation of phosphide salts . The synthesis of new phosphines is classified according to the used synthetic approaches and data concerning the reactivity of phosphines excluding metal complexation .Molecular Structure Analysis
The molecular structures of methylphosphine (CH3PH2) have been determined from gas-phase electron diffraction data and rotational constants . The experimental geometric parameters generally showed a good agreement with those obtained using ab initio calculations and previous microwave spectroscopy studies .Chemical Reactions Analysis
Methylphosphine exhibits the properties characteristic of a primary phosphine . It can be oxidized to methylphosphonous acid . It protonates to give the phosphonium ion . With strong bases, it can be deprotonated to give methyl phosphide derivatives .Physical And Chemical Properties Analysis
Methylphosphine is a colorless gas with a molar mass of 48.02 . It has a boiling point of -17.1 °C .Applications De Recherche Scientifique
Phosphine Fumigation in Agriculture
Methylphosphine, a derivative of phosphine, has seen increased global usage as a fumigant, particularly in agriculture. Its use has risen with the need to replace methyl bromide and has found applications in postharvest fumigation. For instance, it has been effective in achieving 100% mortality of various pests in kiwifruit, indicating its potential as a commercial treatment for agricultural products (Jamieson et al., 2012).
Application in Pest Control
Methylphosphine has been shown to work synergistically with other compounds, such as ethyl formate, in controlling pests like the citrus mealybug (Planococcus citri). This combination treatment has been useful in reducing the treatment time and resistance of pests to phosphine, underscoring its potential in pest management strategies (Kim et al., 2021).
Utility in Storage Protection
Studies have explored the use of phosphine as an effective substitute for ozone-depleting fumigants like methyl bromide in protecting stored agricultural produce. Its efficacy against storage insects like Callosobruchus maculatus in different climatic conditions has been confirmed, showcasing its role in the protection of pulses during storage (Arora & Srivastava, 2020).
Research in Neuroprotection
In the field of medicine, phosphine derivatives have been investigated for their potential neuroprotective properties. For instance, a phosphine analog of the proline-glycine-proline tripeptide was studied for its role in treating neurodegenerative diseases, indicating the breadth of applications beyond agriculture (Alexey et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
methylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5P/c1-2/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWKFRBJGLMMES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208029 | |
| Record name | Methylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
48.024 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methylphosphine | |
CAS RN |
593-54-4 | |
| Record name | Phosphine, methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=593-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphine, methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



